molecular formula C18H15FN4O3 B608165 JAK3i CAS No. 1918238-72-8

JAK3i

カタログ番号: B608165
CAS番号: 1918238-72-8
分子量: 354.34
InChIキー: KNLROUBMVYVLGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JAK3i is a selective covalent inhibitor of JAK3 kinase activity. It reveals two distinct temporal waves of STAT5 phosphorylation and more potently targets the second wave, which is required for cell cycle progression and T cell proliferation.

科学的研究の応用

Autoimmune Diseases

JAK3 inhibitors have shown promising results in treating autoimmune diseases such as rheumatoid arthritis (RA), alopecia areata, and atopic dermatitis.

  • Rheumatoid Arthritis : Research indicates that selective JAK3 inhibitors can effectively block inflammatory pathways without affecting hematopoiesis. For instance, the novel inhibitor Z583 demonstrated a potent inhibition of JAK3 with an IC50 of 0.1 nM, significantly reducing inflammatory responses in RA models while sparing blood cell production .
  • Alopecia Areata : In preclinical models, JAK3 inhibition has been shown to reverse disease symptoms by preventing T cell proliferation and infiltration into affected tissues. Studies have indicated that both systemic and topical delivery of JAK3-selective inhibitors can induce hair regrowth and decrease inflammation associated with alopecia areata .

Cancer Immunotherapy

JAK3 inhibitors are also being explored in cancer treatment, particularly for enhancing T-cell responses against tumors.

  • Solid Tumors : A study demonstrated that low-dose chronic administration of a specific JAK3 inhibitor improved T-cell responses and reduced tumor load in mouse models of solid cancer. This suggests that JAK3 inhibition can enhance the efficacy of immunotherapies when combined with cellular or peptide vaccines .
  • Combination Therapies : The potential for JAK3 inhibitors to be used alongside other immunotherapeutic strategies is significant. For example, low-dose JAK3 inhibition has been shown to synergize with vaccines to further decrease tumor burden compared to either treatment alone .

Mechanistic Insights

The mechanism by which JAK3 inhibitors exert their effects involves the blockade of signaling pathways initiated by γc cytokines, leading to decreased activation and proliferation of T cells involved in autoimmune processes. This selectivity minimizes off-target effects often seen with broader-spectrum JAK inhibitors.

Research Findings

Recent studies have utilized advanced methodologies such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations to identify and optimize new JAK3 inhibitors. For instance:

  • QSAR Models : A comprehensive study developed QSAR models for predicting the activity of various heterocyclic compounds against JAK1 and JAK3, leading to the identification of promising candidates for further development .
  • Pharmacokinetic Properties : Selected compounds demonstrated favorable pharmacokinetic profiles, including high gastrointestinal absorption and ability to penetrate the blood-brain barrier, which is essential for treating central nervous system-related conditions .

Case Studies

Study Inhibitor Application Key Findings
PF-06651600CancerImproved T-cell responses; reduced tumor load at low doses.
Z583RAPotent inhibition with minimal side effects; effective in collagen-induced arthritis model.
VariousAlopecia AreataReversed disease symptoms; induced hair regrowth in preclinical models.

特性

CAS番号

1918238-72-8

分子式

C18H15FN4O3

分子量

354.34

IUPAC名

Ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22)

InChIキー

KNLROUBMVYVLGX-UHFFFAOYSA-N

SMILES

O=C(C1=CNC2=NC=NC(C3=CC(NC(C=C)=O)=CC=C3F)=C21)OCC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

JAK3i;  JAK 3i;  JAK-3i; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JAK3i
Reactant of Route 2
Reactant of Route 2
JAK3i
Reactant of Route 3
Reactant of Route 3
JAK3i
Reactant of Route 4
Reactant of Route 4
JAK3i
Reactant of Route 5
Reactant of Route 5
JAK3i
Reactant of Route 6
JAK3i

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。